2'-Deoxy-N-ethylguanosine 5'-phosphate

Description

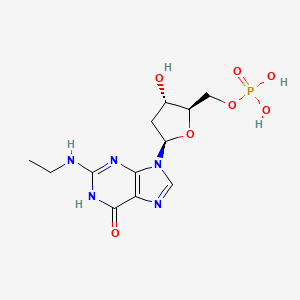

2'-Deoxy-N-ethylguanosine 5'-phosphate (hereafter referred to as N-ethyl-dGMP) is a modified deoxyguanosine monophosphate derivative characterized by an ethyl group substitution at the N2 position of the guanine base and a phosphate group at the 5'-hydroxyl of the deoxyribose sugar. This modification alters the compound’s physicochemical properties, such as hydrophobicity and hydrogen-bonding capacity, which can influence its biological interactions, particularly in enzymatic processes like DNA synthesis or repair .

Properties

Molecular Formula |

C12H18N5O7P |

|---|---|

Molecular Weight |

375.27 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H18N5O7P/c1-2-13-12-15-10-9(11(19)16-12)14-5-17(10)8-3-6(18)7(24-8)4-23-25(20,21)22/h5-8,18H,2-4H2,1H3,(H2,20,21,22)(H2,13,15,16,19)/t6-,7+,8+/m0/s1 |

InChI Key |

HXJCRKAPBPSPMX-XLPZGREQSA-N |

Isomeric SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |

Canonical SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-ethylguanosine 5’-phosphate typically involves the following steps:

Protection of Functional Groups: The hydroxyl groups of deoxyribose are protected using silyl or acyl protecting groups.

N-Alkylation: The guanine base is alkylated with an ethyl group at the nitrogen atom at the 2’ position using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.

Phosphorylation: The protected nucleoside is then phosphorylated at the 5’ position using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

Deprotection: The protecting groups are removed to yield the final product, 2’-Deoxy-N-ethylguanosine 5’-phosphate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2’-Deoxy-N-ethylguanosine 5’-phosphate can undergo oxidation reactions, particularly at the guanine base, leading to the formation of oxo-derivatives.

Reduction: Reduction reactions can occur at the ethyl group, converting it to an ethyl alcohol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphate group, forming various phosphate esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like triethylamine (TEA).

Major Products:

Oxidation: Oxo-derivatives of the guanine base.

Reduction: Ethyl alcohol derivatives.

Substitution: Various phosphate esters depending on the nucleophile used.

Scientific Research Applications

Molecular Biology

- Oligonucleotide Synthesis : The primary application of 2'-Deoxy-N-ethylguanosine 5'-phosphate is in the synthesis of modified oligonucleotides. These oligonucleotides are essential for various research purposes, including gene expression studies and the development of molecular probes.

- Gene Regulation Studies : Modified oligonucleotides can be designed to interact with specific RNA or DNA sequences, allowing researchers to study gene regulation mechanisms. This capability is crucial for understanding cellular processes and developing targeted therapies.

Medicinal Chemistry

- Antisense Oligonucleotides : The compound is utilized in the development of antisense oligonucleotides, which are designed to bind to specific mRNA sequences, thereby inhibiting gene expression. This approach has potential applications in treating genetic disorders and cancers .

- Small Interfering RNAs (siRNAs) : 2'-Deoxy-N-ethylguanosine 5'-phosphate is also employed in the synthesis of siRNAs that can silence specific genes associated with diseases such as cancer and viral infections. The stability imparted by the N-ethyl modification enhances the efficacy of these therapeutic agents .

Antiviral Applications

Recent studies have highlighted the antiviral properties of oligonucleotides synthesized with this compound. For instance:

- Inhibition of Viral Replication : Research demonstrated that oligonucleotides incorporating 2'-Deoxy-N-ethylguanosine effectively inhibited replication of various viruses in vitro, suggesting potential for new antiviral therapies .

Cancer Research

The N-ethyl modification enhances the stability and binding affinity of oligonucleotides, making them suitable for targeted cancer therapies:

- Targeting Oncogenes : Case studies have shown that oligonucleotides synthesized with this phosphoramidite can effectively downregulate oncogenes in breast cancer cells, indicating their potential use in personalized cancer treatment strategies.

Antiviral Efficacy Study

In a study focusing on antiviral efficacy, researchers synthesized a series of oligonucleotides using 2'-Deoxy-N-ethylguanosine and tested their effectiveness against several viruses. The results indicated significant inhibition of viral replication, suggesting these modified oligonucleotides could serve as a basis for new antiviral treatments.

Anticancer Research

A notable study investigated the effects of oligonucleotides synthesized with this phosphoramidite on breast cancer cells. The findings revealed effective downregulation of oncogenes, demonstrating potential applications in targeted cancer therapies that minimize side effects compared to conventional treatments.

Mechanism of Action

The mechanism of action of 2’-Deoxy-N-ethylguanosine 5’-phosphate involves its incorporation into DNA or RNA strands during replication or transcription. The ethyl group at the 2’ position can cause steric hindrance, affecting the binding affinity and activity of enzymes such as DNA polymerases and nucleases. This can lead to the inhibition of DNA synthesis and repair, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

Base Modifications

- N-Alkylation: N-ethyl-dGMP vs. N2,N2-dimethylguanosine (DMG): DMG features two methyl groups at the N2 position, reducing steric hindrance compared to the bulkier ethyl group in N-ethyl-dGMP. This difference may impact base-pairing fidelity in DNA replication or interactions with methyltransferase enzymes .

Oxidative Damage Analogs :

Phosphate Modifications

- Monophosphate vs. Triphosphate Forms: dGMP (2'-deoxyguanosine 5'-monophosphate, ): The unmodified monophosphate is a DNA precursor. N-ethyl-dGMP’s ethyl group may reduce incorporation into DNA by polymerases due to steric clashes . dGTP (2'-deoxyguanosine-5'-triphosphate, ): The triphosphate form is critical for DNA synthesis.

- Thiophosphate Analogs: 2'-Deoxy-6-thioguanosine-5'-monophosphate (): Sulfur substitution at the 6-position enhances resistance to phosphatases and alters electronic properties, unlike N-ethyl-dGMP’s base modification .

Physicochemical Properties

*Calculated based on dGMP () with addition of C2H3.

Biological Activity

2'-Deoxy-N-ethylguanosine 5'-phosphate (dEGuo-5'-P) is a modified nucleotide that has garnered attention in the fields of molecular biology and toxicology due to its potential biological activity, particularly as a DNA adduct. This compound is formed when N-ethylating agents interact with DNA, leading to various biological consequences, including mutagenesis and carcinogenesis. Understanding its biological activity is crucial for assessing its implications in health and disease.

- Chemical Formula : C12H18N5O7P

- Molecular Weight : 351.27 g/mol

- Structure : The structure consists of a deoxyribose sugar, an ethyl group attached to the nitrogen of guanine, and a phosphate group at the 5' position.

2'-Deoxy-N-ethylguanosine can form DNA adducts that interfere with normal DNA replication and transcription processes. These adducts can lead to mutations if not repaired effectively by cellular mechanisms:

- Formation : dEGuo-5'-P is primarily formed through the reaction of ethylating agents with DNA, which may occur during exposure to certain environmental toxins or during metabolic processes.

- Mutagenicity : The presence of dEGuo-5'-P in DNA can lead to mispairing during replication, resulting in point mutations. Studies have shown that such mutations can contribute to oncogenesis in experimental models .

Biological Activity

The biological activity of dEGuo-5'-P has been investigated through various studies focusing on its mutagenic potential and effects on cellular processes.

Case Studies and Research Findings

-

Mutagenesis Studies :

- In vitro studies using bacterial systems have demonstrated that dEGuo-5'-P induces mutations at a higher frequency compared to unmodified nucleotides. This was evidenced by the use of Ames tests, which showed increased revertant colonies in strains exposed to dEGuo-5'-P .

- A study on liver cells exposed to ethylating agents showed significant incorporation of dEGuo-5'-P into genomic DNA, correlating with increased mutation rates .

-

Carcinogenic Potential :

- Research involving animal models has indicated that exposure to compounds leading to the formation of dEGuo-5'-P is associated with an increased incidence of tumors, particularly in organs such as the liver and lungs .

- A comprehensive review highlighted the role of dEGuo-5'-P as a biomarker for assessing exposure to carcinogenic ethylating agents .

- DNA Repair Mechanisms :

Data Table: Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.